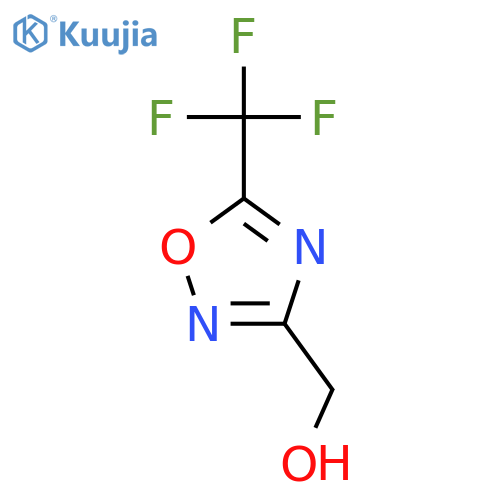

Cas no 1260674-38-1 ((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol)

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol 化学的及び物理的性質

名前と識別子

-

- (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol

- (5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methanol

- W17876

- AKOS015997616

- AS-68110

- SCHEMBL25873975

- 1,2,4-oxadiazole-3-methanol, 5-(trifluoromethyl)-

- CS-0059797

- (5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL)METHANOL

- [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol

- MFCD11847842

- SB32379

- 1260674-38-1

- ALBB-018607

-

- MDL: MFCD11847842

- インチ: InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h10H,1H2

- InChIKey: WFPHXHFHXMQXDJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=NOC(=N1)C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 168.01466183g/mol

- どういたいしつりょう: 168.01466183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB410920-1g |

[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol; . |

1260674-38-1 | 1g |

€477.00 | 2025-02-13 | ||

| ChemScence | CS-0059797-250mg |

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol |

1260674-38-1 | ≥97.0% | 250mg |

$187.0 | 2022-04-28 | |

| ChemScence | CS-0059797-100mg |

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol |

1260674-38-1 | ≥97.0% | 100mg |

$106.0 | 2022-04-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 077812-1g |

[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol |

1260674-38-1 | 1g |

8533.0CNY | 2021-07-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0621-5g |

(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methanol |

1260674-38-1 | 96% | 5g |

13483.87CNY | 2021-05-08 | |

| 1PlusChem | 1P000RIJ-250mg |

1,2,4-Oxadiazole-3-methanol, 5-(trifluoromethyl)- |

1260674-38-1 | >98% | 250mg |

$245.00 | 2024-07-09 | |

| Aaron | AR000RQV-250mg |

1,2,4-Oxadiazole-3-methanol, 5-(trifluoromethyl)- |

1260674-38-1 | 97% | 250mg |

$157.00 | 2025-01-20 | |

| abcr | AB410920-500mg |

[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol; . |

1260674-38-1 | 500mg |

€397.00 | 2025-02-13 | ||

| 1PlusChem | 1P000RIJ-100mg |

1,2,4-Oxadiazole-3-methanol, 5-(trifluoromethyl)- |

1260674-38-1 | >98% | 100mg |

$155.00 | 2024-07-09 | |

| A2B Chem LLC | AA34859-250mg |

[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol |

1260674-38-1 | 95% | 250mg |

$115.00 | 2024-04-20 |

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol 関連文献

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanolに関する追加情報

Compound CAS No. 1260674-38-1: (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol

The compound with CAS No. 1260674-38-1, commonly referred to as (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an oxadiazole ring system. The oxadiazole moiety is a heterocyclic aromatic compound with two nitrogen atoms and one oxygen atom in the ring, making it highly versatile for various chemical reactions and biological interactions.

Recent studies have highlighted the potential of (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol in the development of novel pharmaceutical agents. Its structure allows for strong interactions with biological targets, such as enzymes and receptors, making it a promising candidate for drug design. Researchers have explored its ability to inhibit specific kinase enzymes, which are crucial in various disease pathways, including cancer and inflammatory disorders.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxadiazole ring system. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions or other advanced methodologies. The final step involves the attachment of the hydroxymethyl group (-CH₂OH) to the oxadiazole ring, which enhances the compound's solubility and bioavailability.

One of the most notable advancements in the study of (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol is its application in biological assays. Scientists have utilized this compound as a probe to study cellular signaling pathways and protein interactions. Its ability to modulate these pathways has led to promising results in preclinical models of diseases such as Alzheimer's and Parkinson's.

In addition to its pharmacological applications, this compound has also found utility in materials science. The oxadiazole ring system contributes to its high thermal stability and mechanical strength, making it a candidate for advanced polymer materials. Researchers are exploring its potential as a building block for high-performance polymers used in electronics and aerospace industries.

The environmental impact of (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol has also been a subject of recent investigations. Studies have shown that its degradation products are non-toxic and do not pose significant risks to aquatic ecosystems. This makes it a safer alternative to other compounds with similar functionalities but higher environmental hazards.

In conclusion, (5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)-Methanol (CAS No. 1260674-38-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing technological and medical innovations.

1260674-38-1 ((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol) 関連製品

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)

- 635-21-2(5-Chloroanthranilic Acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)

- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)

- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)